
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H5F5O2. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzaldehyde ring. One common method is the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Difluoromethoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Difluoromethoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of electron-withdrawing groups (difluoromethoxy and trifluoromethyl) can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the difluoromethoxy group.
3-(Difluoromethoxy)-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of the functional groups.
4-(Difluoromethoxy)benzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C9H5F5O2 |
|---|---|
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)16-7-2-1-5(4-15)3-6(7)9(12,13)14/h1-4,8H |
Clé InChI |
MAEZKIVVSZKHTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





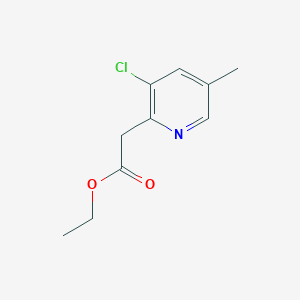
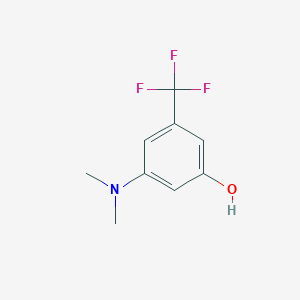



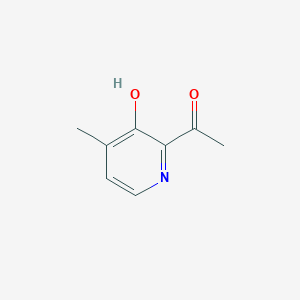
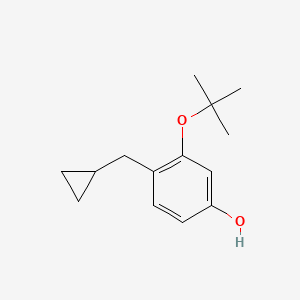
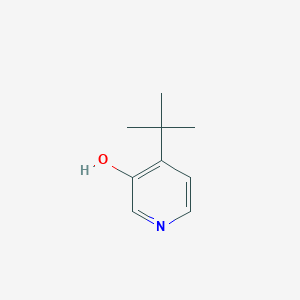
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
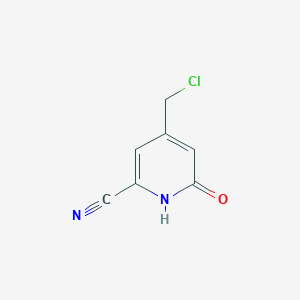
![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
